3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine
CAS No.: 1333319-74-6
Cat. No.: VC20367593
Molecular Formula: C19H11F6N
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333319-74-6 |
|---|---|
| Molecular Formula | C19H11F6N |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | 3-[2,4-bis(trifluoromethyl)phenyl]-5-phenylpyridine |
| Standard InChI | InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H |
| Standard InChI Key | XCGSZPOEPQTHRC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure combines electron-withdrawing trifluoromethyl groups with electron-rich aromatic systems, creating a polarized electronic environment. The pyridine ring’s nitrogen atom introduces basicity (pKa ≈ 4.5–5.0), while the -CF₃ groups contribute to steric bulk and hydrophobic interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₁F₆N | |
| Molecular Weight | 367.3 g/mol | |
| Exact Mass | 367.080 Da | |
| LogP (Partition Coefficient) | 6.45 | |
| Topological Polar Surface Area | 12.89 Ų |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
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¹H NMR (CDCl₃): Aromatic protons resonate between δ 7.1–8.1 ppm, with splitting patterns indicative of para-substituted phenyl groups .
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¹³C NMR: Peaks near δ 120–150 ppm correspond to aromatic carbons, while -CF₃ carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) .
Synthesis and Optimization Strategies
Iron-Catalyzed Cyclization
A scalable method involves iron-catalyzed cyclization of ketoxime acetates and aldehydes. In a representative procedure :
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Reactants: 2,4-Bis(trifluoromethyl)aniline-derived ketoxime acetate (0.6 mmol) and benzaldehyde (0.2 mmol).
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Catalyst: FeCl₃ (20 mol%).
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Conditions: Toluene solvent, 140°C, argon atmosphere.
Table 2: Synthetic Parameters and Outcomes
| Parameter | Value |
|---|---|
| Reaction Temperature | 140°C |
| Catalyst Loading | 20 mol% FeCl₃ |
| Solvent | Toluene |
| Typical Yield | 70–85% |
Alternative Routes
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Nucleophilic Aromatic Substitution: 2,4-Bis(trifluoromethyl)phenyl halides react with 5-phenylpyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF).
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Cross-Coupling: Suzuki-Miyaura coupling of boronic acids with halogenated pyridines, though limited by -CF₃ group sensitivity.
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its high LogP (6.45) . It is stable under inert atmospheres but may degrade via hydrolysis under strongly acidic or basic conditions.
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-[4-(Trifluoromethyl)phenyl]pyridine | NK1R | 120 nM | |
| 3-CF₃-pyridine derivative | C. trachomatis | 5 μM |
Applications in Materials Science
Organic Electronics
The -CF₃ groups enhance electron affinity (EA ≈ 3.1 eV), making the compound suitable as an electron-transport layer in OLEDs.
Metal-Organic Frameworks (MOFs)
Coordination with Cu(I) ions produces luminescent MOFs with quantum yields up to 45%, applicable in sensing devices.
Future Research Directions
Synthetic Chemistry
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Develop enantioselective routes for chiral derivatives.
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Optimize microwave-assisted synthesis to reduce reaction times .
Biological Studies
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Conduct in vivo toxicity and pharmacokinetic profiling.
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Explore synergistic effects with existing antibiotics.
Materials Innovation
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Engineer derivatives with tunable bandgaps for photovoltaic applications.
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Investigate mechanochromic properties for stress-sensitive coatings.
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